![molecular formula C15H14N2O4 B5868729 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5868729.png)
1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a cancer treatment.
Mechanism of Action
1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione inhibits the activity of NAE by binding to the catalytic cysteine residue of NAE. This results in the inhibition of the neddylation of cullin-RING ligases (CRLs), which are responsible for the ubiquitination and degradation of proteins involved in cell cycle regulation and DNA repair. The inhibition of CRLs leads to the accumulation of these proteins, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis in a variety of cancer cell types, including leukemia, lymphoma, breast cancer, and prostate cancer. 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has also been shown to inhibit tumor growth in preclinical models.
Advantages and Limitations for Lab Experiments
One advantage of 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione is its specificity for cancer cells, which minimizes off-target effects. It has also been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer treatment. However, one limitation of 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione is its stability, which can be affected by factors such as pH and temperature. This can make it challenging to use in lab experiments.
Future Directions
There are several future directions for research on 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione. One area of focus is the development of more stable analogs of 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione that can be used in lab experiments and clinical trials. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione. Additionally, there is a need for further studies to understand the mechanism of action of 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione and its potential for combination therapy with other cancer treatments.
Synthesis Methods
The synthesis of 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione involves several steps, starting with the reaction of 4-bromobenzaldehyde with morpholine to form 4-bromo-N-morpholinobenzaldehyde. This compound is then reacted with malonic acid in the presence of sodium ethoxide to form 4-bromo-N-morpholinobenzaldehyde malonic acid diester. The final step involves the reaction of this compound with ammonium acetate to form 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione.
Scientific Research Applications
1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been extensively studied in preclinical models and has shown promising results as a cancer treatment. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins and plays a crucial role in cell cycle regulation, DNA repair, and apoptosis. 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to induce apoptosis in cancer cells by inhibiting the degradation of key proteins involved in cell cycle progression and DNA repair.
properties
IUPAC Name |
1-[2-(morpholine-4-carbonyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-13-5-6-14(19)17(13)12-4-2-1-3-11(12)15(20)16-7-9-21-10-8-16/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYKXHIOKXTNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2N3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Morpholine-4-carbonyl)phenyl]pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)

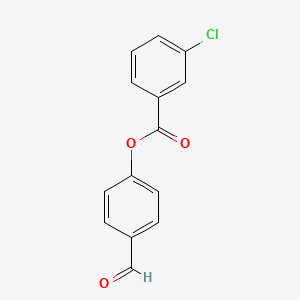
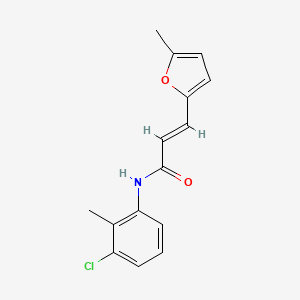
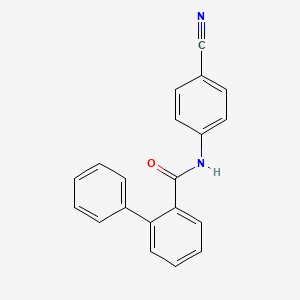

![2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-isopropylacrylamide](/img/structure/B5868689.png)
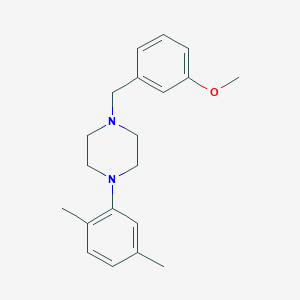
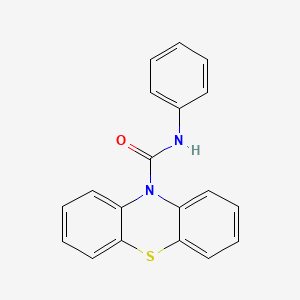

![4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5868717.png)
![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)
![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)
